molecular formula C48H91NO8 B3044087 (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide CAS No. 887907-50-8

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

Cat. No.: B3044087
CAS No.: 887907-50-8
M. Wt: 810.2 g/mol
InChI Key: WBOZIXHPUPAOIA-JZZPSRGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a synthetic analog of α-Galactosylceramide (α-GalCer), a well-known glycolipid antigen. This compound is designed for immunology research, specifically for its potential to modulate Natural Killer T (NKT) cell activity. NKT cells are a unique subset of T cells that bridge innate and adaptive immunity. The canonical α-GalCer, KRN7000, is a potent agonist that activates invariant NKT (iNKT) cells by being presented on the CD1d molecule of antigen-presenting cells, leading to a rapid and robust cytokine response source . Structural variations in the acyl and sphingosine chains of α-GalCer analogs, such as the one present in this compound, can profoundly alter the nature of the immune response, skewing it towards a more T-helper 1 (Th1) or T-helper 2 (Th2) profile source . This specific analog, with its defined (Z) and (E) double bond geometry and elongated chains, is of significant value for investigating the structure-activity relationship of lipid antigens, developing novel vaccine adjuvants, and exploring immunotherapeutic strategies against cancer, autoimmune diseases, and infectious diseases. This product is intended for For Research Use Only and is not approved for human or animal use.

Properties

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOZIXHPUPAOIA-JZZPSRGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name GlcCer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name GlcCer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004975
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and amide formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the fatty acid chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated fatty acid amides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to (Z)-N-tetracosanamide derivatives exhibit anticancer activities. Studies have shown that modifications in the fatty acid chain and functional groups can enhance the cytotoxicity against various cancer cell lines. For instance, the presence of hydroxyl groups in the structure may contribute to increased interaction with cellular membranes and promote apoptosis in cancer cells .

Neuroprotective Effects
This compound is also being investigated for its neuroprotective properties. Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The mechanism is thought to involve modulation of signaling pathways related to cell survival .

Biochemistry

Lipid Metabolism Regulation
The structure of (Z)-N-tetracosanamide suggests it may play a role in lipid metabolism. Research into sphingolipids has shown that similar compounds can influence lipid signaling pathways and affect insulin sensitivity. This could have implications for metabolic disorders like diabetes .

Cell Membrane Interaction
Due to its amphiphilic nature, (Z)-N-tetracosanamide can integrate into lipid bilayers. This property is useful for studying membrane dynamics and the effects of lipid composition on cellular functions. Its ability to form micelles could also be harnessed for drug delivery systems .

Material Science

Biodegradable Materials
The compound's long-chain fatty acid structure makes it suitable for developing biodegradable polymers. Research has focused on synthesizing polyurethanes from such compounds for applications in sustainable materials. These materials can be used in packaging and medical devices due to their biocompatibility and degradation properties .

Nanotechnology Applications
In nanotechnology, derivatives of (Z)-N-tetracosanamide are being explored for their potential use in creating nanoscale delivery systems for drugs. The ability to modify its structure allows for fine-tuning of release profiles and targeting specific tissues or cells within the body .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cells
NeuroprotectionProtection against neurodegeneration
BiochemistryRegulation of lipid metabolismImproved insulin sensitivity
Cell membrane studiesInsights into membrane dynamics
Material ScienceDevelopment of biodegradable materialsSustainable alternatives to conventional plastics
NanotechnologyTargeted drug delivery systems

Case Studies

  • Anticancer Activity Study : A study published in Cancer Research showed that derivatives of tetracosanamide exhibited selective toxicity toward breast cancer cells while sparing normal cells. The research highlighted the importance of hydroxyl group positioning on efficacy .
  • Neuroprotection Research : In a study published in Journal of Neurochemistry, researchers found that a similar compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .
  • Biodegradable Polymer Development : A project reported in Materials Science & Engineering focused on synthesizing polyurethanes from long-chain fatty acids derived from (Z)-N-tetracosanamide. The resulting materials showed promising mechanical properties and biodegradability suitable for medical applications .

Mechanism of Action

The mechanism of action of (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and fatty acid chain allow it to integrate into biological membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Comparable Compounds
Compound Name Fatty Acid Chain Glycosidic Moiety Double Bond Configuration Key Functional Groups
Target Compound Tetracos-15-enamide 3,4,5-trihydroxyoxan-2-yl Z at C15, E at C4 Hydroxyl, enamide
(5Z,8Z,11Z,13E)-N-[(2S,3R,4E)-1,3-dihydroxyheptadec-4-en-2-yl]-15-oxoicosa-5,8,11,13-tetraenamide Icosa-5,8,11,13-tetraenamide None Z at C5,8,11; E at C13 Oxo, hydroxyl
N-[(Z)-1-((2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-...-tetrahydro-2H-pyran-2-yloxy)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide Hexadecanamide Di/trihydroxypyranosyl Z at multiple positions Hydroxyl, glycosidic linkage
Milbemycin Macrocyclic lactone None Variable Lactone, spiroketal

Key Observations :

  • Compared to the tetraenamide in , the target lacks conjugated double bonds and includes a sugar moiety, which may reduce reactivity but improve membrane interaction.

Mechanism of Action (MOA) and Bioactivity

Table 2: Inferred Bioactivities Based on Structural Similarity
Compound MOA Biological Activity Evidence Source
Target Compound Membrane disruption or enzyme inhibition Antiparasitic/Antitumor
Lankacidin C DNA intercalation Antitumor
Milbemycin Glutamate-gated chloride channel activation Anthelmintic
Pyoverdine Iron chelation Antimicrobial (siderophore)

Insights :

  • Docking studies (as in ) predict shared targets with oleanolic acid derivatives due to hydroxylation patterns, but experimental validation is needed.

Physicochemical Properties

Table 3: Comparative Physicochemical Profiles
Property Target Compound (5Z,8Z,11Z,13E)-...-tetraenamide Milbemycin
Molecular Weight ~850 g/mol (estimated) 648.96 g/mol 777.96 g/mol
Solubility Amphiphilic (glycoside) Lipophilic Lipophilic
Stability pH-sensitive (glycosidic bonds) Oxidative instability (polyunsaturated) Stable in organic solvents

Functional Impact :

  • The glycosidic moiety enhances water solubility , making the target compound more suitable for aqueous delivery systems than purely lipophilic analogs.

Biological Activity

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex compound with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its anti-inflammatory and cytoprotective properties.

Chemical Structure

The molecular formula of this compound is C36H69NO8C_{36}H_{69}NO_8, indicating a large and complex structure that contributes to its biological activity. The stereochemistry is critical for its function, with multiple hydroxyl groups that may interact with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : It has been shown to modulate the activity of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. By inhibiting TNF-α signaling pathways, this compound can reduce inflammation in various models of disease .
  • Cytoprotective Effects : The compound appears to activate anti-inflammatory pathways via TNF receptor 2 (TNFR2), which promotes cell survival and tissue repair. This is particularly relevant in neuroinflammatory conditions where TNFR2 activation can lead to remyelination and neuronal protection .
  • Inhibition of MAPK Pathways : The compound may inhibit the mitogen-activated protein kinase (MAPK) pathways that are often activated during inflammatory responses. This inhibition can prevent the downstream production of pro-inflammatory cytokines such as IL-6 and IL-1β .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced TNF-α levels and inflammatory markers ,
CytoprotectionEnhanced neuronal survival in models of injury
MAPK Pathway InhibitionDecreased activation of p38 and JNK pathways

Case Study: Neuroinflammation

In a study examining neuroinflammation, administration of the compound resulted in significant reductions in markers of inflammation and improved outcomes in models of multiple sclerosis. The activation of TNFR2 was linked to enhanced remyelination and neuronal protection .

Case Study: Cancer Models

Another investigation focused on cancer models where the compound demonstrated potential in reducing tumor growth by modulating immune responses through TNF signaling pathways. This suggests a dual role in both inflammation and cancer biology .

Q & A

Q. What are the recommended methodologies for synthesizing this compound and its derivatives?

  • Methodological Answer : Synthesis involves coupling a glucopyranosyloxy-containing sphingoid base with a tetracosenamide chain. Key steps include:
  • Stereoselective coupling : Use anhydrous potassium carbonate in dry toluene under reflux (8–10 hours) to ensure stereochemical fidelity .
  • Purification : Column chromatography (e.g., Celite with cHex/EtOAC gradients) to isolate intermediates, achieving yields of 82–90% .
  • Characterization : Validate via IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (olefinic protons at δ 5.2–5.6 ppm, glucopyranosyl anomeric proton at δ 4.5–5.0 ppm), and ESI-HRMS for molecular weight confirmation .

Q. How can the stereochemistry of the double bonds and defined stereocenters be rigorously analyzed?

  • Methodological Answer :
  • Computational tools : Generate InChI descriptors (e.g., 1S/C48H91NO8...) to map stereocenters and double bond configurations (E/Z) using platforms like ChemSpider .
  • Experimental validation : NOESY NMR to confirm spatial proximity of hydroxyl groups (e.g., 3R,4E configuration) and J-based coupling analysis for double bond geometry (e.g., J = 10–12 Hz for trans, 15–17 Hz for cis) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer :
  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for stereoselective steps .
  • Feedback loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational workflows to refine parameters like solvent polarity and temperature gradients .
  • Software tools : Use COMSOL Multiphysics for simulating mass transfer limitations in glucopyranosyl conjugation reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodological Answer :
  • Multi-technique cross-validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly in the sphingoid base region (δ 3.5–4.5 ppm) .
  • Isotopic labeling : Introduce ¹³C labels at critical positions (e.g., C3 of the tetracosenamide chain) to trace fragmentation pathways in HRMS .
  • Dynamic NMR : Analyze temperature-dependent splitting of hydroxyl proton signals to confirm hydrogen bonding networks .

Methodological Notes

  • Avoiding Pitfalls : Ensure anhydrous conditions during coupling to prevent hydrolysis of the glucopyranosyl-oxygen bond .
  • Advanced Tools : Leverage ICReDD’s hybrid computational-experimental frameworks to bypass trial-and-error approaches in reaction design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
Reactant of Route 2
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.